molecular formula C8H8ClFO B14026462 1-Chloro-3-fluoro-4-methoxy-2-methylbenzene

1-Chloro-3-fluoro-4-methoxy-2-methylbenzene

Cat. No.: B14026462
M. Wt: 174.60 g/mol
InChI Key: KJIQVDCKCQPLIZ-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-methoxy-2-methylbenzene is a polysubstituted aromatic compound featuring a chlorine atom at position 1, fluorine at position 3, methoxy at position 4, and a methyl group at position 2. This arrangement creates a unique electronic environment due to the interplay of electron-withdrawing (Cl, F) and electron-donating (methoxy, methyl) groups. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where substituent positions critically influence reactivity and binding properties .

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

1-chloro-3-fluoro-4-methoxy-2-methylbenzene

InChI

InChI=1S/C8H8ClFO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

KJIQVDCKCQPLIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-4-methoxy-2-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 2-methyl-4-methoxyphenol followed by a fluorination reaction. The reaction conditions typically include the use of halogenating agents such as chlorine gas and fluorinating agents like hydrogen fluoride or a fluorine-containing compound .

Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure higher yields and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

1-Chloro-3-fluoro-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-4-methoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-fluoro-4-methoxy-2-methylbenzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity and leading to measurable changes in biological processes. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids .

Comparison with Similar Compounds

Methodological Considerations

Structural characterization of these compounds relies on crystallographic tools such as SHELX for refinement (e.g., SHELXL for small-molecule analysis) and ORTEP-3 for molecular visualization . These methods ensure precise determination of substituent positions and conformational analysis.

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